1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C16H16F2N4O2 and its molecular weight is 334.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Several derivatives, including pyran, pyridine, and pyridazine derivatives, were synthesized and tested for antibacterial activity, with eight compounds showing high activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
- Ferric (III) Chloride-Catalyzed Synthesis of 3, 4-Dihydropyrimidine-2(1H) Ones / Thiones : This research describes the synthesis of 3,4-Dihydropyrimidine-2(1H)Ones/Thiones and their antioxidant activities. Some synthesized compounds showed significant antioxidant properties and anticancer effects, indicating potential for new chemical compound development (Magtoof, 2018).
Corrosion Inhibition
- Corrosion inhibition performance of 1,3,5-triazinyl urea derivatives : Evaluated the efficiency of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. The study demonstrated that these derivatives are effective corrosion inhibitors due to their strong adsorption on the steel surface (Mistry, Patel, Patel, & Jauhari, 2011).
Synthesis and Structural Analysis
- New Method for the Synthesis of 1-Substituted (3a,6a)-Diarylglycolurils : Developed a novel approach for synthesizing 1-substituted 3а,6а-diarylglycolurils, demonstrating the versatility and potential applications of urea derivatives in creating complex molecular structures (Baranov et al., 2017).
Antioxidant and Anticholinesterase Activities
- Synthesis, antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives : This research synthesized coumarylthiazole derivatives with aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside their antioxidant activities. The study highlighted compounds with significant inhibitory and antioxidant properties (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c17-11-2-1-3-12(18)15(11)20-16(24)19-8-9-22-14(23)7-6-13(21-22)10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMEGCMDKYHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.